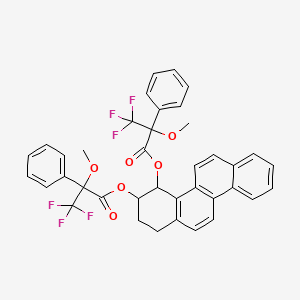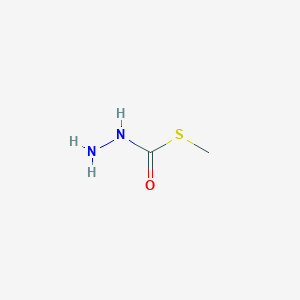
S-Methyl hydrazinecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Methyl hydrazinecarbothioate: is an organic compound with the molecular formula C2H6N2S It is a derivative of hydrazinecarbothioate, where a methyl group is attached to the sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: S-Methyl hydrazinecarbothioate can be synthesized through several methods. One common approach involves the reaction of hydrazinecarbothioate with methyl iodide under basic conditions. The reaction typically proceeds as follows: [ \text{NH2NHCS2H} + \text{CH3I} \rightarrow \text{NH2NHCS2CH3} + \text{HI} ] This reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: S-Methyl hydrazinecarbothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazinecarbothioates.
Aplicaciones Científicas De Investigación
Chemistry: S-Methyl hydrazinecarbothioate is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: In biological research, it is used to study enzyme mechanisms and as a potential inhibitor of certain enzymatic pathways.
Medicine: While not widely used in medicine, its derivatives are being explored for potential therapeutic applications, including as anticancer agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as an intermediate in the synthesis of various specialty chemicals.
Mecanismo De Acción
The mechanism by which S-Methyl hydrazinecarbothioate exerts its effects involves its interaction with nucleophiles and electrophiles. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in various chemical processes.
Comparación Con Compuestos Similares
Hydrazinecarbothioate: The parent compound without the methyl group.
S-Ethyl hydrazinecarbothioate: Similar structure with an ethyl group instead of a methyl group.
S-Phenyl hydrazinecarbothioate: Contains a phenyl group attached to the sulfur atom.
Uniqueness: S-Methyl hydrazinecarbothioate is unique due to its specific reactivity profile, which is influenced by the presence of the methyl group. This makes it more reactive in certain substitution reactions compared to its analogs.
Propiedades
Número CAS |
74585-83-4 |
|---|---|
Fórmula molecular |
C2H6N2OS |
Peso molecular |
106.15 g/mol |
Nombre IUPAC |
S-methyl N-aminocarbamothioate |
InChI |
InChI=1S/C2H6N2OS/c1-6-2(5)4-3/h3H2,1H3,(H,4,5) |
Clave InChI |
MODFOEUMXQEGMX-UHFFFAOYSA-N |
SMILES canónico |
CSC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


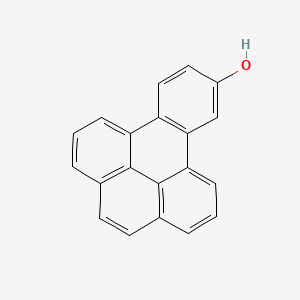
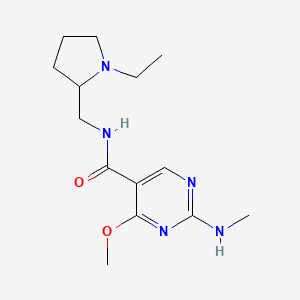
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one](/img/structure/B14452344.png)
![acetic acid;(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14452351.png)

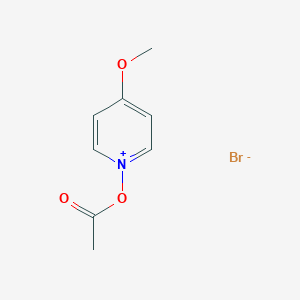
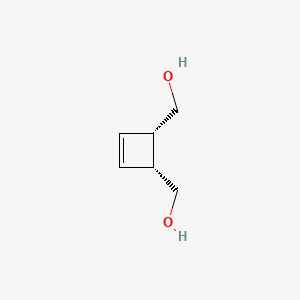
![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)
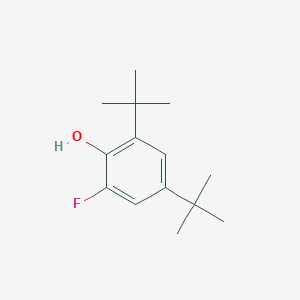
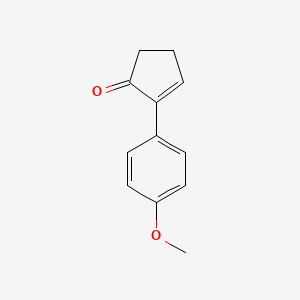
![11-Oxo-7-phenyl-8,9,10,11-tetrahydrobenzo[a]acridin-7-ium bromide](/img/structure/B14452390.png)
![4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide)](/img/structure/B14452391.png)
